Cas no 34125-75-2 (8-Prenylchrysin)
8-Prenylchrysin Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one
- 8-Prenylchrysin
-
- Inchi: 1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3
- InChI Key: WVBTWALEDCJRKA-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=CC(C2=C(C=C(C(C/C=C(\C)/C)=C12)O)O)=O
Computed Properties
- Exact Mass: 322.12054
Experimental Properties
- PSA: 66.76
8-Prenylchrysin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P712850-5mg |
8-Prenylchrysin |
34125-75-2 | 5mg |
$161.00 | 2023-05-17 | ||
| TRC | P712850-10mg |
8-Prenylchrysin |
34125-75-2 | 10mg |
$305.00 | 2023-05-17 | ||
| TRC | P712850-25mg |
8-Prenylchrysin |
34125-75-2 | 25mg |
$ 800.00 | 2023-09-06 |
8-Prenylchrysin Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 8-Prenylchrysin
8-Prenylchrysin (CAS No. 34125-75-2): A Promising Compound in the Field of Medicinal Chemistry
8-Prenylchrysin, with the CAS number 34125-75-2, is a naturally occurring flavonoid that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound, derived from various plant sources, particularly from the genus Clitoria ternatea, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.
The chemical structure of 8-Prenylchrysin is characterized by a prenyl group attached to the 8-position of the chrysin backbone. This unique structural feature contributes to its enhanced bioavailability and biological activity compared to other flavonoids. The prenyl group also plays a crucial role in modulating the compound's interactions with cellular targets, making it a valuable candidate for drug development.
Recent research has highlighted the potential of 8-Prenylchrysin in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 8-Prenylchrysin exhibits potent antioxidant activity, effectively scavenging free radicals and protecting cells from oxidative damage. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
In addition to its antioxidant properties, 8-Prenylchrysin has shown significant anti-inflammatory effects. A study conducted by researchers at the University of California found that 8-Prenylchrysin inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This finding suggests that 8-Prenylchrysin could be beneficial in managing inflammatory diseases like arthritis and inflammatory bowel disease.
The anticancer potential of 8-Prenylchrysin has also been extensively investigated. Research published in the Cancer Letters journal reported that 8-Prenylchrysin induces apoptosis in cancer cells through multiple mechanisms, including the activation of caspase pathways and the inhibition of cell cycle progression. These findings indicate that 8-Prenylchrysin may have therapeutic applications in cancer treatment, particularly in combination with other anticancer agents.
Beyond its direct biological activities, 8-Prenylchrysin has been explored for its potential as a natural product-based drug delivery system. A study published in the Biomaterials Science journal demonstrated that encapsulating 8-Prenylchrysin in nanoparticles enhances its stability and bioavailability, making it more effective for targeted drug delivery. This approach could significantly improve the therapeutic efficacy of 8-Prenylchrysin-based treatments.
The safety profile of 8-Prenylchrysin is another important aspect that has been evaluated in preclinical studies. Research conducted at the National Institutes of Health (NIH) found that 8-Prenylchrysin exhibits low toxicity and good tolerability at therapeutic doses, further supporting its potential for clinical use. However, more extensive clinical trials are needed to fully assess its safety and efficacy in human subjects.
In conclusion, 8-Prenylchrysin (CAS No. 34125-75-2)8-Prenylchrysin